molecular formula C14H12N3O3+ B13367600 8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium

8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium

Katalognummer: B13367600
Molekulargewicht: 270.26 g/mol
InChI-Schlüssel: SQCSIRQTGMMDEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium is a heterocyclic compound that features a fused pyridine and benzimidazole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the annulation of substituted benzimidazoles with nitroalkenes under acidic conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of automated reactors and continuous flow systems to optimize reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium involves its interaction with various molecular targets. The nitro group is often involved in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in microbial and cancer cells. The compound may also interact with DNA and proteins, disrupting their normal function and leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Eigenschaften

Molekularformel

C14H12N3O3+

Molekulargewicht

270.26 g/mol

IUPAC-Name

1-(8-nitropyrido[1,2-a]benzimidazol-5-ium-5-yl)propan-2-one

InChI

InChI=1S/C14H12N3O3/c1-10(18)9-16-12-6-5-11(17(19)20)8-13(12)15-7-3-2-4-14(15)16/h2-8H,9H2,1H3/q+1

InChI-Schlüssel

SQCSIRQTGMMDEJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C[N+]1=C2C=CC=CN2C3=C1C=CC(=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.